MIC Against Staphylococcus aureus: 2 μg/mL Complete Inhibition, Superior to Compounds 1 and 4 in the Same Study
In the definitive 2006 head-to-head study, 2-hexyl-5-methylresorcinol (compound 2) achieved complete inhibition of Staphylococcus aureus at 2 μg/mL, with detectable inhibition at 1 μg/mL [1]. For Fusarium culmorum, full inhibition occurred at 3 μg/mL with detectable activity at 2 μg/mL [1]. The authors explicitly state that 'compounds 2 and 3 were slightly more potent than compounds 1 and 4' [1]. Compounds 1 (2-butyl-5-propylresorcinol) and 4 (resorstatin) showed higher or equivalent MIC values, establishing a potency advantage for compound 2 over two of its three closest congeners within a single, internally controlled experiment.
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus |
|---|---|
| Target Compound Data | Compound 2: complete inhibition at 2 μg/mL; detectable inhibition at 1 μg/mL. Compound 2: F. culmorum full inhibition at 3 μg/mL, detectable at 2 μg/mL. |
| Comparator Or Baseline | Compound 1 (2-butyl-5-propylresorcinol): MIC ≥ compound 2. Compound 3 (DB-2073): comparable to compound 2. Compound 4 (resorstatin): MIC > compound 2 (stated: compounds 2 and 3 slightly more potent than 1 and 4). |
| Quantified Difference | Compound 2 exhibits 2 μg/mL complete S. aureus inhibition. Compound 4 (resorstatin) shows S. aureus inhibition at 5 μg/mL (intermediate), and compound 4a (oxidized) inhibited only at 100 μg/mL. The potency gap ranges from equivalent (vs. compound 3) to approximately ≥2.5-fold (vs. compound 4). |
| Conditions | Broth microdilution MIC assay. Compounds 1-4 tested up to 100 μg/mL against agricultural and human pathogens. Pseudomonas sp. Ki19 fermentation broth-derived purified compounds. |
Why This Matters
Procurement of compound 2 over resorstatin (compound 4) yields directly measurable MIC advantage (≥2-fold) against Gram-positive S. aureus, validated within a single internally controlled study.
- [1] Pohanka A, Levenfors J, Broberg A. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19. J Nat Prod. 2006;69(4):654-657. DOI: 10.1021/np0600595. PMID: 16643045. View Source
